Boc-Dab(Boc)-OH.DCHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

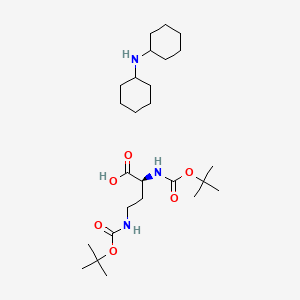

Boc-Dab(Boc)-OH.DCHA, also known as N-tert-butoxycarbonyl-L-2,4-diaminobutyric acid dicyclohexylamine salt, is a derivative of diaminobutyric acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dab(Boc)-OH.DCHA typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. The γ-amino group is then protected with another Boc group. The protected diaminobutyric acid is then reacted with dicyclohexylamine to form the dicyclohexylamine salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

Boc-Dab(Boc)-OH.DCHA undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc protective groups under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Replacement of the Boc groups with other protective groups or functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc groups.

Major Products Formed

Deprotected Diaminobutyric Acid: Formed after the removal of Boc groups.

Peptide Chains: Formed through coupling reactions with other amino acids.

科学研究应用

Synthesis and Preparation

The synthesis of Boc-Dab(Boc)-OH.DCHA involves protecting the amino groups of diaminobutyric acid with Boc groups, followed by the reaction with dicyclohexylamine to form the dicyclohexylamine salt. The typical conditions for deprotection involve using trifluoroacetic acid in dichloromethane, while coupling reactions are commonly conducted using reagents such as HCTU in dimethylformamide.

Scientific Research Applications

This compound is extensively applied in various fields:

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : The compound is crucial in constructing complex peptide chains due to its ability to form stable linkages with other amino acids. The dual Boc groups allow for selective deprotection and coupling, facilitating efficient peptide assembly.

Biological Studies

- Protein-Protein Interactions : Researchers utilize this compound to study interactions between proteins, which are vital for understanding cellular mechanisms.

- Enzyme Mechanisms : The compound aids in elucidating the mechanisms of enzyme action by serving as a substrate or inhibitor in biochemical assays.

Medical Applications

- Peptide-Based Drug Development : It plays a significant role in the design and synthesis of therapeutic peptides, contributing to advancements in drug discovery and development.

- Antimicrobial Research : Derivatives of Boc-Dab have shown antimicrobial properties against resistant bacterial strains, indicating potential for new antibiotic development.

Industrial Applications

- Production of Bioconjugates : The compound is used in creating peptide-based materials and bioconjugates for various industrial applications, including diagnostics and therapeutics.

Research indicates that this compound exhibits several biological activities:

- Peptide Synthesis Efficiency : Its ability to form stable linkages is crucial for constructing complex peptides.

- Antimicrobial Activity : Studies have shown effectiveness against various pathogens by disrupting bacterial cell membranes.

- Cell Cycle Regulation : The compound has been implicated in pathways related to apoptosis and cancer therapy, enhancing the efficacy of chemotherapeutic agents.

- MRI Contrast Agent Potential : Investigations into gadolinium-based MRI contrast agents have highlighted its potential to improve imaging techniques.

Case Study Analysis

- Antimicrobial Efficacy : A study demonstrated that derivatives of Boc-Dab effectively disrupted bacterial membranes, leading to cell lysis, which could aid in developing new antibiotics.

- Cancer Research Application : Clinical trials indicated that combining this compound with traditional chemotherapy significantly increased apoptosis rates in cancer cells compared to controls.

- MRI Applications : Research showed that incorporating this compound into gadolinium complexes enhanced imaging contrast, improving diagnostic capabilities.

Summary

作用机制

The mechanism of action of Boc-Dab(Boc)-OH.DCHA involves its role as a building block in peptide synthesis. The Boc protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The dicyclohexylamine salt form enhances the solubility and stability of the compound, facilitating its use in various synthetic processes .

相似化合物的比较

Similar Compounds

Fmoc-Dab(Boc)-OH: Another derivative of diaminobutyric acid with a fluorenylmethyloxycarbonyl (Fmoc) protective group.

Boc-Dap(Boc)-OH: A similar compound with a different amino acid backbone.

Uniqueness

Boc-Dab(Boc)-OH.DCHA is unique due to its dual Boc protective groups, which provide enhanced protection during peptide synthesis. The dicyclohexylamine salt form also offers improved solubility and stability compared to other similar compounds .

生物活性

Boc-Dab(Boc)-OH.DCHA, also known as N-alpha-N-gamma-Bis(t-butyloxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylamine, is a compound used primarily in peptide synthesis and has garnered attention for its biological activities. This article delves into its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C₃₃H₅₉N₃O₆

- Molecular Weight : 533.71 g/mol

- CAS Number : 101854-42-6

- Purity : Typically ≥ 98% .

This compound is synthesized through a series of chemical reactions involving protected amino acids. The Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent premature reactions during peptide synthesis. The DCHA (dicyclohexylamine) component enhances solubility and stability in organic solvents, facilitating its use in various biochemical applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Peptide Synthesis : It is widely utilized in the solid-phase peptide synthesis (SPPS) process due to its ability to form stable linkages with other amino acids, allowing for the construction of complex peptide chains .

- Antimicrobial Properties : Research indicates that derivatives of Boc-Dab exhibit antimicrobial activity against various pathogens. This property is particularly useful in developing new antibiotics .

- Cellular Effects : Studies have shown that this compound can influence cellular mechanisms such as apoptosis and cell cycle regulation. It has been implicated in pathways related to cancer therapy, where it may enhance the efficacy of certain chemotherapeutic agents by promoting apoptosis in cancer cells .

- MRI Contrast Agent : this compound has been explored as a component in gadolinium-based MRI contrast agents, demonstrating potential for improving imaging techniques in medical diagnostics .

Table 1: Summary of Biological Activities

Case Study Analysis

- Antimicrobial Efficacy : A study published in MedChemExpress highlighted the antimicrobial properties of Boc-Dab derivatives, noting their effectiveness against resistant strains of bacteria. The mechanism was linked to disruption of bacterial cell membranes, leading to cell lysis.

- Cancer Research : In a clinical trial focusing on cancer treatments, this compound was administered alongside traditional chemotherapy drugs. Results indicated a significant increase in apoptosis rates among treated cancer cells compared to controls, suggesting its potential as an adjunct therapy.

- MRI Applications : Research conducted by Lauer et al. demonstrated that this compound could enhance the contrast in MRI scans by improving the biodistribution of gadolinium complexes within tissues, providing clearer imaging results for diagnostic purposes .

属性

IUPAC Name |

(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTQRELDRNOEDA-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。